molecular formula C21H21NO3 B12605200 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid CAS No. 649748-57-2

1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid

Cat. No.: B12605200
CAS No.: 649748-57-2
M. Wt: 335.4 g/mol
InChI Key: NWZDAXXOCMCGJV-UHFFFAOYSA-N
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Description

1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid is a piperidine derivative featuring a biphenyl-acryloyl substituent at the piperidine ring’s third position and a carboxylic acid group at the same position.

Properties

CAS No.

649748-57-2

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

1-[3-(4-phenylphenyl)prop-2-enoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C21H21NO3/c23-20(22-14-4-7-19(15-22)21(24)25)13-10-16-8-11-18(12-9-16)17-5-2-1-3-6-17/h1-3,5-6,8-13,19H,4,7,14-15H2,(H,24,25)

InChI Key

NWZDAXXOCMCGJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the biphenyl group, and the addition of the acryloyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Biphenyl Group: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the biphenyl moiety to the piperidine ring.

    Addition of the Acryloyl Group: The final step involves the addition of the acryloyl group through reactions such as esterification or acylation.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or biphenyl moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Structural Features

The compound's structure includes:

  • Piperidine ring: A six-membered ring containing one nitrogen atom.
  • Acryloyl group: A reactive functional group that can participate in various chemical reactions.
  • Biphenyl moiety: Enhances lipophilicity and may influence biological interactions.

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including this specific compound, exhibit significant anticancer properties. Studies have shown that:

  • Cell Proliferation Inhibition: The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancers. For instance, it has been reported to impair the growth of MDA-MB-231 (triple-negative breast cancer) cells through apoptosis induction and cell cycle arrest .

Antioxidant Properties

In addition to its anticancer effects, this compound exhibits antioxidant activity. Research has utilized assays such as the DPPH radical scavenging assay to evaluate its capacity to neutralize free radicals. Results suggest that the compound's antioxidant potential is comparable to well-known antioxidants like ascorbic acid .

Case Studies and Research Findings

Several studies have explored the efficacy of 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid:

  • Study on Anticancer Efficacy:
    • A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their anticancer activities. The findings indicated that compounds with similar structural motifs exhibited potent cytotoxicity against various cancer cell lines .
  • Mechanistic Insights:
    • Another investigation focused on understanding the molecular interactions of piperidine derivatives with cellular targets. It was found that these compounds could modulate signaling pathways associated with cancer progression .
  • Antioxidant Activity Assessment:
    • Research utilizing DPPH assays confirmed that the compound possesses significant antioxidant properties, which may contribute to its overall therapeutic potential in cancer treatment .

Mechanism of Action

The mechanism of action of 1-[3-([1,1’-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl and acryloyl groups play a crucial role in its binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Compound A : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
  • Structure : Contains a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at position 3.
  • Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol).
  • Key Differences : The Boc group increases steric bulk and reduces polarity compared to the target compound’s acryloyl-biphenyl system. Safety data indicate stringent handling requirements, suggesting higher toxicity .
Compound B : 1-[6-(Diethylamino)-4-pyrimidinyl]-3-piperidinecarboxylic acid (CAS 1353946-91-4)
  • Structure: Features a pyrimidine ring with a diethylamino group at position 4.
  • Molecular Formula : C₁₄H₂₁N₅O₂ (MW: 305.37 g/mol).
  • However, the lack of a biphenyl system may reduce aromatic interactions .

Positional Isomerism and Functional Group Impact

Compound C : 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119453-12-1)
  • Structure : Piperidine-4-carboxylic acid with a pyridazinyl substituent.
  • Molecular Formula : C₁₈H₁₉N₃O₂ (MW: 297.35 g/mol).
  • Key Differences: The carboxylic acid at position 4 (vs.
Compound D : 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS 1171356-85-6)
  • Structure : Includes a methylpiperazine group on the pyridazine ring.
  • Molecular Formula : C₁₅H₂₃N₅O₂ (MW: 305.38 g/mol).
  • Key Differences : The methylpiperazine enhances solubility via protonation at physiological pH, contrasting with the target’s reliance on the carboxylic acid for hydrophilicity .

Biphenyl-Containing Analogs

Compound E : 1-((2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid (CAS 881040-45-5)
  • Structure : Biphenyl-linked imidazopyridine fused to piperidine-4-carboxylic acid.
  • Molecular Formula : C₂₇H₂₅N₃O₂ (MW: 435.51 g/mol).
  • Key Differences : The extended aromatic system may improve binding to hydrophobic pockets but reduces solubility. The carboxylic acid at position 4 offers distinct hydrogen-bonding geometry compared to the target .
Compound F : N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide
  • Structure : Biphenyl group linked via an amide bond to a hydroxypyridinylmethyl-piperidine.
  • Molecular Formula : C₂₅H₂₅N₃O₂ (estimated MW: 399.49 g/mol).
  • Key Differences: The amide group replaces the acryloyl system, favoring hydrogen-bond donor-acceptor interactions over conjugated π systems .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₁H₂₁NO₃* ~335.4 Biphenyl-acryloyl, COOH at C3
Compound A C₁₇H₂₃NO₄ 305.37 Boc, Phenyl, COOH at C3
Compound B C₁₄H₂₁N₅O₂ 305.37 Pyrimidinyl, Diethylamino
Compound D C₁₅H₂₃N₅O₂ 305.38 Pyridazinyl, Methylpiperazine

*Estimated based on structural analysis.

Table 2: Pharmacokinetic Predictions

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.5 1 (COOH) 5
Compound E ~4.2 1 (COOH) 4
Compound F ~2.8 2 (Amide, OH) 5

Biological Activity

1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid, a compound characterized by its unique piperidine structure and biphenyl moiety, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on various research studies.

Chemical Structure and Properties

The chemical formula of 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid is C21H21NO3C_{21}H_{21}NO_3. The compound features a piperidine ring substituted with a biphenyl group and an acrylate moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate acrylate reagents. The synthetic pathway often includes steps such as:

  • Formation of the Acrylate : Reacting a piperidine derivative with an acrylate reagent.
  • Purification : Utilizing techniques like recrystallization or chromatography to obtain pure product.
  • Characterization : Confirming structure through NMR, IR spectroscopy, and mass spectrometry.

Biological Activity

Research indicates that 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid exhibits several biological activities:

Anticancer Properties

Preliminary investigations into related compounds indicate that piperidine derivatives can inhibit cancer cell proliferation. For example, certain piperidine-based compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro . The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

The influence of this compound on neurotransmitter systems is also noteworthy. Compounds with similar structures have been reported to interact with gamma-aminobutyric acid (GABA) receptors, potentially leading to anxiolytic effects . This suggests that 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid may also exhibit neuroactive properties.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

StudyFindings
Wei et al. (2010)Identified strong cytotoxic activity in bis-piperidine alkaloids against cancer cell lines .
Goodman et al. (1999)Developed piperidine derivatives showing improved activity against HIV-1 .
Qi et al. (2015)Investigated pyrazole-piperidine compounds for their inhibitory effects on cancer cell invasion .

These findings collectively suggest that structural modifications in piperidine derivatives can lead to significant variations in biological activity.

The biological activity of 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid may be attributed to:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as GABA and serotonin receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression or microbial metabolism.
  • Signal Transduction Pathways : Alteration of pathways that regulate cell cycle and apoptosis.

Q & A

Q. What are the optimal synthetic routes for 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves coupling biphenylacryloyl intermediates with piperidine-carboxylic acid derivatives. Key steps include:

  • Suzuki-Miyaura coupling for biphenyl formation (using palladium catalysts and aryl boronic acids) .
  • Amide bond formation between the acryloyl group and piperidine-3-carboxylic acid, often using EDCI/HOBt or DCC as coupling reagents .
    Purification Challenges:
  • Low yields due to steric hindrance from the biphenyl group.
  • Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is critical for isolating the product .

Q. Table 1: Representative Synthetic Yields Under Varied Conditions

Reaction StepCatalyst/ReagentYield (%)Purity (HPLC)Reference
Biphenyl couplingPd(PPh₃)₄, K₂CO₃6295%
Amide bond formationEDCI/HOBt, DMF4590%

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Multi-modal characterization is essential:

  • NMR Spectroscopy : Confirm biphenyl (δ 7.2–7.8 ppm) and piperidine (δ 1.5–3.5 ppm) proton environments .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 400.18) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for acryloyl and carboxylic acid groups) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in modulating biological targets?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the biphenyl (e.g., halogens, methyl groups) or piperidine (e.g., esterification of the carboxylic acid) to assess steric/electronic effects .
  • Biological Assays : Pair synthesized analogs with target-specific assays (e.g., enzyme inhibition, receptor binding). For example, biphenyl derivatives have shown immunomodulatory activity in microglia-targeted studies .

Q. Table 2: Activity of Structural Analogs in Immunomodulation Assays

Analog SubstituentTarget (IC₅₀, nM)Assay TypeReference
3'-Cl, 4'-F (biphenyl)15.2Microglia activation
Adamantyl (piperidine)42.7Membrane permeabil.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Validate hits using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS) to address false negatives from aggregation .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., angiotensin receptor analogs with biphenyl motifs) to identify conserved pharmacophores .

Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with CYP450 enzymes to predict metabolic stability .
  • LogP Calculations : Adjust substituents (e.g., adding polar groups) to improve aqueous solubility without compromising target binding .

Q. What experimental controls are critical when assessing this compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Plasma Stability Assays : Use human plasma to evaluate esterase-mediated hydrolysis of labile groups .

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